3-(4-Ethylphenyl)-5-fluorobenzoic acid

Description

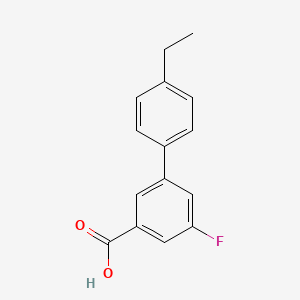

3-(4-Ethylphenyl)-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₇H₁₇O₂F and a molecular weight of 272.31 g/mol . Its CAS registry number is 1261954-92-0, and it features a benzoic acid core substituted with a fluorine atom at position 5 and a 4-ethylphenyl group at position 3 (Figure 1).

Structurally related compounds are synthesized via multi-step protocols, such as microwave-assisted cyclization reactions (e.g., intermediates like 3-(4-ethylphenyl)-1H-pyrazol-5-amine) , or Strecker synthesis for imidazolidinic derivatives .

Properties

IUPAC Name |

3-(4-ethylphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)12-7-13(15(17)18)9-14(16)8-12/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRRHCINGKLWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688978 | |

| Record name | 4'-Ethyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-51-8 | |

| Record name | 4'-Ethyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-5-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, under inert conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Ethylphenyl)-5-fluorobenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The ethyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of fluorine and aryl groups significantly impacts electronic distribution. For instance, this compound has meta-fluorine and para-ethylphenyl groups, whereas 4-(4-ethylphenyl)-3-fluorobenzoic acid has ortho-fluorine relative to the carboxylic acid group.

- Steric Effects : Bulkier substituents like tert-butyl (in 5-(4-tert-butylphenyl)-2-fluorobenzoic acid) may hinder molecular interactions compared to ethyl groups.

Comparison with Pharmacological Analogs

Imidazolidin-2,4-dione Derivatives (e.g., IM-3)

Compound IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione), synthesized via Strecker synthesis , shares the 4-ethylphenyl moiety with the target compound. Pharmacological screening revealed IM-3 exhibits antinociceptive effects, likely mediated by CNS modulation . This suggests that the 4-ethylphenyl group may enhance lipophilicity and blood-brain barrier penetration, a property that could be extrapolated to this compound for CNS-targeted drug design.

1,3,4-Oxadiazole Derivatives

Derivatives of β-(4-ethylbenzoyl)propionic acid, such as 1-(4-ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone, demonstrated anti-inflammatory and analgesic activities in preclinical models . The ethylphenyl group here contributes to hydrophobic interactions with cyclooxygenase (COX) enzymes, a mechanism that may also apply to fluorobenzoic acid analogs.

Anti-TB Compounds (e.g., C29)

Compound C29 (5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole) showed promising antitubercular activity by inhibiting Mycobacterium tuberculosis enzymes InhA and EthR . The ethylphenyl group in C29 likely enhances membrane permeability, a critical factor for antimycobacterial agents.

Research Findings and Implications

- Synthetic Accessibility : Fluorobenzoic acids with ethylphenyl groups are synthesized via versatile routes, including multi-component cyclization and acid hydrolysis .

- Biological Relevance : The 4-ethylphenyl substituent is recurrent in compounds with CNS, anti-inflammatory, and antimicrobial activities, suggesting its role in optimizing pharmacokinetic profiles .

- Unanswered Questions: Direct data on this compound’s biological activity is lacking in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.